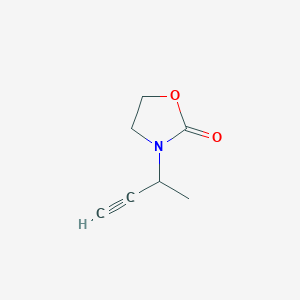

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-but-3-yn-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-3-6(2)8-4-5-10-7(8)9/h1,6H,4-5H2,2H3 |

InChI Key |

ULZXCKHWVWXNAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)N1CCOC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 but 3 Yn 2 Yl 1,3 Oxazolidin 2 One and Analogous N Alkynyl Oxazolidinone Derivatives

Classical Approaches to Oxazolidinone Ring Formation with Alkynyl Side Chains

Traditional methods for synthesizing N-alkynyl oxazolidinones often involve the formation of the oxazolidinone ring from precursors that already contain, or are amenable to the introduction of, an alkynyl moiety. These methods are valued for their reliability and the accessibility of starting materials.

Cyclization Reactions of Propargylic Carbamates

A prominent method for the synthesis of oxazolidinone derivatives involves the base-catalyzed cyclization of propargylic carbamates. researchgate.net This intramolecular reaction provides a direct route to 4-alkylidene-2-oxazolidinones. The process typically begins with the preparation of O-propargyl carbamates from the corresponding propargyl alcohols and an isocyanate. researchgate.net Subsequent treatment with a base, such as triethylamine, in a suitable solvent like toluene, promotes an exo-cycloisomerization to yield the desired oxazolidinone ring structure. researchgate.net This methodology is noted for its mild reaction conditions and the frequent absence of by-products. researchgate.net

The versatility of this approach is demonstrated by its application to a range of differently substituted propargylic alcohols, which can be cyclized to their corresponding N-substituted-4-methylene-oxazolidinones in high yields. researchgate.net For instance, a copper-catalyzed domino cyclization of propargylic alcohols with tosyl isocyanate has been developed, which accommodates both aryl and alkyl substituents on the propargylic alcohol. researchgate.net Furthermore, the use of a silver acetate and N,N-dimethylaminopyridine catalytic system allows for the highly Z-selective synthesis of oxazolidin-2-ones from propargylic alcohols containing internal alkynes and phenyl isocyanate. researchgate.net

A related gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates offers a mild and efficient pathway to various 5-methylene-1,3-oxazolidin-2-ones. nih.gov Similarly, N-Boc-protected alkynylamines can be converted to the corresponding alkylidene 2-oxazolidinones in the presence of a cationic Au(I) complex. nih.govorganic-chemistry.org

Reactions Involving Amines, CO2, and Epoxides for Oxazolidinone Synthesis

The synthesis of oxazolidinones can also be achieved through the coupling of amines, carbon dioxide (CO2), and epoxides. This approach is particularly attractive from a green chemistry perspective as it utilizes CO2 as a C1 building block. researchgate.netresearchgate.netnih.gov

A three-component reaction between CO2, aryl amines, and epoxides, facilitated by a binary organocatalytic system, can produce 3-aryl-2-oxazolidinones under mild conditions. rsc.org The proposed mechanism involves the initial formation of a cyclic carbonate from the reaction of the epoxide with CO2. This intermediate then reacts with a β-amino alcohol, formed from the epoxide and aryl amine, to yield the final oxazolidinone product. rsc.org

Additionally, a silver-catalyzed reaction allows for the incorporation of carbon dioxide into various propargylic amines, leading to oxazolidinone derivatives in excellent yields under mild conditions. organic-chemistry.org A combination of a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) also provides an effective catalytic system for the synthesis of a wide range of oxazolidinones from propargylic amines and CO2. organic-chemistry.org

Asymmetric Synthesis of Chiral N-Alkynyl Oxazolidinones

The development of asymmetric methods to synthesize chiral N-alkynyl oxazolidinones is crucial for applications where specific stereoisomers are required. These strategies often rely on the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Strategies Utilizing Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.org Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries widely used in asymmetric synthesis due to their high levels of stereocontrol and the predictability of the reaction outcomes. williams.edusemanticscholar.orgresearchgate.netresearchgate.netscribd.com These auxiliaries are typically derived from amino alcohols and are commercially available in both enantiomeric forms. wikipedia.orgwilliams.edu

One of the most powerful applications of chiral oxazolidinone auxiliaries is in diastereoselective alkylation reactions. williams.edusemanticscholar.orgresearchgate.netresearchgate.netscribd.com The general strategy involves the acylation of the chiral auxiliary, followed by deprotonation to form a rigid, chelated enolate. williams.eduscribd.com This enolate then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. williams.edu

For instance, an N-propionyl oxazolidinone can be deprotonated with sodium bis(trimethylsilyl)amide at low temperatures to form a (Z)-enolate. williams.edu Subsequent alkylation with allyl iodide proceeds with a high diastereomeric ratio. williams.edu The chiral auxiliary can then be cleaved to yield the chiral carboxylic acid and recover the auxiliary. williams.edu This methodology has been extended to the alkylation with tertiary alkyl halides via zirconium enolates, allowing for the construction of all-carbon quaternary centers. nih.gov

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules. Various transition metal-based and organocatalytic systems have been developed for the asymmetric synthesis of the oxazolidinone core.

Rhodium catalysis has been effectively employed in the asymmetric synthesis of chiral oxazolidinone scaffolds through the domino asymmetric ring-opening (ARO) of oxabicyclic alkenes followed by an intramolecular cyclization. This methodology, while not directly reported for the synthesis of 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one (B6211253), provides a foundational strategy for accessing the core heterocyclic structure with high enantioselectivity.

In a notable example, a rhodium(I) catalyst is used to open readily available oxabicyclic alkenes. The reaction proceeds via an oxidative insertion of the rhodium catalyst into a carbon-oxygen bond, which is followed by a nucleophilic attack. The choice of nucleophile is critical for the subsequent formation of the oxazolidinone ring. For instance, the use of sodium cyanate as a novel nucleophile in this context leads to the formation of an isocyanate intermediate, which then undergoes intramolecular cyclization to yield the desired oxazolidinone product. This domino sequence has been shown to produce oxazolidinones with excellent enantioselectivities.

The proposed mechanism involves the formation of a rhodium-alkoxide intermediate after the oxidative addition step. Nucleophilic attack on the rhodium-bound organic ligand, followed by reductive elimination, regenerates the active catalyst and releases the ring-opened product, which rapidly cyclizes. The stereochemical outcome of the reaction is controlled by the chiral ligands coordinated to the rhodium center.

While this method has been demonstrated for the synthesis of various chiral oxazolidinones, its application to the direct synthesis of N-alkynyl derivatives would require the use of a nitrogen-based nucleophile that already contains the but-3-yn-2-yl moiety. Alternatively, the resulting oxazolidinone could be N-functionalized in a subsequent step.

Palladium-catalyzed intramolecular hydroamination of propargylic carbamates represents a direct and efficient route to the synthesis of oxazolidinones. This approach is particularly relevant for the synthesis of N-alkynyl oxazolidinones as it starts from precursors that already contain the alkyne functionality.

An efficient methodology for this transformation involves the use of a catalytic system comprising palladium acetate (Pd(OAc)₂) and tetrabutylammonium acetate (n-Bu₄NOAc) in a solvent such as 1,2-dichloroethane (DCE) at room temperature. This system has proven effective for the cyclization of a variety of propargylic carbamates to their corresponding oxazolidinones in high yields.

The proposed mechanism for this reaction involves the trans-amidopalladation of the alkyne by the palladium(II) catalyst, followed by protodepalladation to yield the oxazolidinone product and regenerate the active catalyst. The stereochemistry of the resulting exocyclic double bond is influenced by the reaction conditions and the substrate structure.

While many reported examples focus on the synthesis of 5-methylene-1,3-oxazolidin-2-ones, this methodology could theoretically be adapted for the synthesis of this compound by starting with the appropriate propargylic carbamate (B1207046) derived from but-3-yn-2-ol. The development of an enantioselective variant of this reaction would be a key step toward the asymmetric synthesis of the target molecule.

Table 1: Selected Examples of Palladium-Catalyzed Oxazolidinone Synthesis

| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / n-Bu₄NOAc | Propargylic Carbamates | Oxazolidinones | High | Organic Letters, 2014 |

Organocatalysis and metal-free synthetic routes have gained significant attention as sustainable and often complementary approaches to transition-metal catalysis. For the synthesis of oxazolidinones, several organocatalytic strategies have been explored, although direct application to N-alkynyl derivatives remains less common.

One general approach involves the use of chiral Brønsted acids or bases to catalyze the cyclization of appropriate precursors. For instance, chiral phosphoric acids have been shown to be effective catalysts for a variety of asymmetric transformations. While not specifically demonstrated for the cyclization of propargylic carbamates to N-alkynyl oxazolidinones, their ability to activate substrates through hydrogen bonding could potentially be harnessed for this purpose.

Another metal-free approach involves the use of organoiodine reagents to promote the cyclization of unsaturated carbamates. These reactions often proceed through an iodocyclization mechanism, leading to the formation of functionalized oxazolidinones. The introduction of the but-3-yn-2-yl group would likely need to be performed before or after the cyclization step.

Currently, there is a lack of specific, well-established organocatalytic or metal-free asymmetric routes for the direct synthesis of this compound. This represents an area with significant potential for future research and development.

Synthetic Routes from Chiral Precursors Bearing Alkyne Moieties

An alternative to enantioselective catalysis is the use of chiral starting materials that already possess the desired stereochemistry. For the synthesis of this compound, this would involve starting with an enantiomerically pure precursor that contains the but-3-yn-2-yl group.

A potential precursor for such a synthesis is chiral but-3-yn-2-ol. This chiral alcohol can be converted into a corresponding chiral amine, which can then be cyclized with a carbonyl source to form the oxazolidinone ring. Common carbonylating agents include phosgene (B1210022), chloroformates, or carbon dioxide.

A promising, though indirect, strategy involves a tandem asymmetric propargylic amination followed by a carboxylative cyclization. In this approach, a propargylic acetate can be reacted with an amine in the presence of a copper catalyst and a chiral ligand to generate a chiral propargylamine with high enantioselectivity. This intermediate can then be cyclized using carbon dioxide and a silver catalyst to form a 5-methylidene-2-oxazolidinone. While this method generates an exocyclic double bond, it establishes the crucial stereocenter and incorporates the nitrogen and carbonyl functionalities of the oxazolidinone ring. Subsequent modification of the methylidene group would be necessary to arrive at the target structure.

Table 2: Tandem Asymmetric Propargylic Amination/Carboxylative Cyclization

| Step | Catalytic System | Key Transformation | Enantioselectivity |

|---|---|---|---|

| 1. Amination | Copper / Chiral Ligand | Formation of chiral propargylamine | High (e.g., >90% ee) |

Derivatization Strategies for Introducing the But-3-yn-2-yl Moiety onto Pre-formed Oxazolidinones

A straightforward approach to the synthesis of this compound is the derivatization of a pre-formed oxazolidinone ring. This involves the N-alkynylation of 1,3-oxazolidin-2-one or a substituted analogue.

This transformation can typically be achieved by deprotonating the nitrogen of the oxazolidinone with a suitable base, followed by reaction with an electrophile containing the but-3-yn-2-yl group. A common method for N-alkylation involves the use of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the corresponding amide anion, which then acts as a nucleophile. The electrophile would ideally be a derivative of but-3-yn-2-ol, such as a halide (e.g., 1-bromo-but-2-yne) or a sulfonate (e.g., but-3-yn-2-yl tosylate).

Transition metal-catalyzed N-alkynylation reactions have also been developed. For instance, copper-catalyzed and palladium-catalyzed methods are known for the N-arylation of oxazolidinones and could potentially be adapted for N-alkynylation. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional base-mediated alkylations.

The success of this derivatization strategy depends on the availability of the appropriate but-3-yn-2-yl electrophile and the chemoselectivity of the N-alkynylation reaction. For the synthesis of an enantiomerically pure target molecule, a chiral oxazolidinone precursor would be required.

Stereochemical Aspects and Chiral Control in 3 but 3 Yn 2 Yl 1,3 Oxazolidin 2 One Systems

Influence of the Oxazolidinone Ring on Stereochemical Outcome

The 1,3-oxazolidin-2-one ring system is a cornerstone of asymmetric synthesis, famously developed and applied by David A. Evans. These are among the most reliable and widely used chiral auxiliaries. colab.wsresearchgate.net Their power lies in their ability to direct the stereochemical course of reactions on a group attached to the ring's nitrogen atom.

The control is achieved through steric and electronic effects. Typically, the oxazolidinone ring itself bears a substituent at the C4 position (e.g., a benzyl (B1604629) or isopropyl group derived from a natural amino acid). This substituent effectively blocks one face of the molecule. When the nitrogen is acylated (to form an N-acyl oxazolidinone), subsequent enolate formation and reaction with an electrophile are forced to occur from the less sterically hindered face. sci-hub.sescielo.org.mx Furthermore, in the presence of a Lewis acid (like boron or titanium), the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring can form a rigid, chelated intermediate. This locks the conformation of the N-acyl chain, presenting one face of the enolate to the incoming electrophile with high predictability. sci-hub.se

Role of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (B6211253) as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. colab.ws The oxazolidinone moiety within this compound serves this exact purpose. researchgate.netnih.gov The general strategy involves:

Attaching the chiral auxiliary to a substrate molecule.

Performing a diastereoselective reaction on the substrate, where the auxiliary directs the formation of a new stereocenter.

Cleaving the auxiliary to yield the desired enantiomerically enriched product, with the auxiliary being recoverable for reuse.

For the compound this compound to be used in the classic Evans-type reactions like aldol (B89426), Michael, and alkylation additions, the butynyl group would typically be modified or replaced by an acyl group (e.g., propionyl or acetyl). The principles of stereocontrol discussed below apply to these N-acyl derivatives.

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds while creating two new stereocenters. nih.gov N-acyl oxazolidinones are exceptionally effective in controlling the stereochemistry of this reaction. researchgate.netresearchgate.net The reaction involves the formation of an enolate from the N-acyl group, which then reacts with an aldehyde. The chiral auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde, leading to a high degree of diastereoselectivity in the β-hydroxy carbonyl product. researchgate.netkau.edu.sa

The stereochemical outcome of the aldol reaction can be tuned by the choice of reagents.

Evans Syn-Aldol Reaction: The classic Evans protocol typically yields the syn-aldol adduct. This is achieved by forming a (Z)-enolate using a boron reagent like dibutylboron triflate and a tertiary amine base. sci-hub.se The reaction is proposed to proceed through a closed, chair-like Zimmerman-Traxler transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions. The chiral auxiliary on the oxazolidinone ring dictates the absolute stereochemistry of the product. sci-hub.se

Non-Evans Diastereomeric Aldol Reactions: Achieving other diastereomers, such as the "non-Evans syn" or the anti-aldol products, is also possible by modifying the reaction conditions. For instance, using titanium enolates in the presence of certain ligands can reverse the facial selectivity, leading to the "non-Evans syn" product. sci-hub.sescielo.org.mx Accessing the anti-adducts from the same auxiliary is more challenging but has been achieved using different Lewis acids or by employing modified auxiliaries, such as N-acyl thiazolidinethiones, which alter the chelation geometry of the transition state. sci-hub.sescielo.org.mx

| Enolate Source (N-Acyl Oxazolidinone) | Aldehyde | Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-Propionyl Oxazolidinone | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N 2. Aldehyde | Evans Syn | >99:1 |

| N-Propionyl Thiazolidinethione | Benzaldehyde | 1. TiCl₄, (-)-Sparteine 2. Aldehyde | Non-Evans Syn | 96:4 |

| N-Propionyl Oxazolidinone | Benzaldehyde | 1. MgBr₂·OEt₂, Et₃N 2. Aldehyde | Anti | >95:5 |

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org When the nucleophile is an enolate derived from an N-acyl oxazolidinone, the chiral auxiliary directs the stereochemistry of the addition. The underlying principle of facial shielding by the auxiliary's substituent remains the same as in the aldol reaction. masterorganicchemistry.com This method allows for the creation of a new stereocenter at the β-position of the Michael acceptor with high enantiomeric purity. Asymmetric organocatalysis has also emerged as a powerful strategy for these transformations. nih.govbeilstein-journals.org

| Enolate Source (N-Acyl Oxazolidinone) | Michael Acceptor | Conditions | Diastereoselectivity |

|---|---|---|---|

| (R)-N-Crotonyl Oxazolidinone | Lithium dibenzylamide | THF, -78 °C | 91:9 |

| (S)-N-Enoyl Oxazolidinone | Dimethyl malonate | La(OTf)₃, i-Pr₂NEt | >99:1 |

Asymmetric alkylation provides a direct route to creating new stereocenters by forming a carbon-carbon bond between an enolate and an alkyl halide. researchgate.net For an N-acyl oxazolidinone, deprotonation generates a chiral enolate. The steric bulk of the auxiliary's substituent effectively shields one face of the planar enolate, forcing the incoming electrophile (the alkyl halide) to approach from the opposite, unhindered face. scielo.org.mx This process results in the formation of α-substituted carboxylic acid derivatives with a high degree of stereocontrol. The efficiency of the reaction depends on the reactivity of the alkylating agent and the specific structure of the oxazolidinone auxiliary. rsc.org

| Substrate (N-Acyl Oxazolidinone) | Alkylating Agent | Conditions | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Propionyl-(S)-4-benzyl-oxazolidinone | Benzyl bromide | 1. NaHMDS 2. BnBr | >99:1 |

| N-Propionyl-(S)-4-isopropyl-oxazolidinone | Allyl iodide | 1. LDA 2. Allyl iodide | 95:5 |

| N-Acetyl-(S)-4-benzyl-oxazolidinone | Methyl iodide | 1. LiHMDS 2. MeI | 96:4 |

Application in Asymmetric Aldol Reactions

Auxiliary Cleavage and Recycling Strategies

A critical aspect of using chiral auxiliaries is their efficient removal from the desired product and subsequent recovery for reuse, which is crucial for the economic viability and sustainability of a synthetic route. sigmaaldrich.com The Evans oxazolidinone auxiliaries are well-regarded for the relative ease with which they can be cleaved under mild conditions to afford a variety of functional groups, often with high recovery rates of the auxiliary. sigmaaldrich.comwilliams.edu

The cleavage of the N-acyl bond can be achieved through various nucleophilic reagents, leading to carboxylic acids, esters, amides, or alcohols. The choice of cleavage method depends on the desired functionality in the final product and the stability of the molecule.

Common Cleavage Methods:

Hydrolysis to Carboxylic Acids: The most common method for obtaining the corresponding carboxylic acid involves hydrolysis with lithium hydroperoxide (LiOH/H₂O₂). acs.org This method is often preferred over simple hydroxide-mediated hydrolysis (e.g., with LiOH) because the hydroperoxide anion selectively attacks the exocyclic acyl carbonyl, minimizing the cleavage of the endocyclic carbonyl of the oxazolidinone ring. researchgate.net Recent studies have further investigated the mechanism and optimized the conditions for this cleavage. acs.org

Transesterification to Esters: Cleavage to form esters can be accomplished using alkoxides, such as sodium methoxide (B1231860) in methanol, or by using Lewis acids like titanium tetraisopropoxide in the presence of an alcohol. A facile method for the removal of 2-oxazolidinone (B127357) auxiliaries using methoxide-carbonate systems has also been reported. researchgate.net

Reduction to Alcohols: The N-acyl group can be reduced to the corresponding primary alcohol using reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄). This transformation proceeds with the preservation of the chiral auxiliary, which can then be recovered.

Conversion to Amides: Direct conversion to amides can be achieved by reaction with amines, sometimes in the presence of Lewis acids to activate the carbonyl group.

| Desired Product | Reagents | Conditions | Auxiliary Recovery | Reference |

|---|---|---|---|---|

| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | High | acs.org |

| Methyl Ester | NaOMe, MeOH | MeOH, 0 °C to rt | Good to High | researchgate.net |

| Benzyl Ester | BnONa, BnOH | THF, 0 °C | High | researchgate.net |

| Primary Alcohol | LiBH₄, H₂O | Et₂O, 0 °C | High | General method |

| Primary Alcohol | LiAlH₄ | THF, 0 °C | High | acs.org |

Recycling of the Auxiliary:

Reactivity and Synthetic Transformations of 3 but 3 Yn 2 Yl 1,3 Oxazolidin 2 One

Reactions Involving the Alkyne Moiety

The terminal alkyne group of 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one (B6211253) is a gateway to a diverse range of chemical reactions. Its reactivity is central to the application of this compound in the synthesis of more complex molecular architectures.

"Click Chemistry" Applications

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The terminal alkyne of this compound is an ideal substrate for these types of transformations, particularly cycloaddition reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. For this compound, this reaction provides a straightforward method for introducing a triazole ring, which is a valuable pharmacophore in medicinal chemistry. The reaction proceeds by the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst.

The general scheme for the CuAAC reaction of this compound is as follows:

Detailed research has demonstrated the successful synthesis of a variety of chiral 1,2,3-triazoles derived from a chiral oxazolidinone precursor and different azides. The following table summarizes representative examples of CuAAC reactions with a closely related chiral auxiliary, highlighting the versatility of this method.

Table 1: Examples of CuAAC Reactions with a Chiral Propargyl Oxazolidinone Auxiliary

| Entry | Azide (R-N3) | Product (1,2,3-Triazole) | Yield (%) |

| 1 | Benzyl (B1604629) azide | 1-Benzyl-4-(1-((S)-4-isopropyl-2-oxooxazolidin-3-yl)ethyl)-1H-1,2,3-triazole | 95 |

| 2 | Phenyl azide | 4-(1-((S)-4-isopropyl-2-oxooxazolidin-3-yl)ethyl)-1-phenyl-1H-1,2,3-triazole | 92 |

| 3 | 1-Azido-4-methylbenzene | 4-(1-((S)-4-isopropyl-2-oxooxazolidin-3-yl)ethyl)-1-(p-tolyl)-1H-1,2,3-triazole | 93 |

| 4 | 1-Azido-4-methoxybenzene | 4-(1-((S)-4-isopropyl-2-oxooxazolidin-3-yl)ethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole | 96 |

| 5 | 1-Azido-4-chlorobenzene | 1-(4-Chlorophenyl)-4-(1-((S)-4-isopropyl-2-oxooxazolidin-3-yl)ethyl)-1H-1,2,3-triazole | 94 |

Data synthesized from analogous reactions in the literature.

While specific examples of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) involving this compound are not extensively documented in the literature, the principles of these reactions are applicable. SPAAC involves the reaction of an alkyne with a strained cycloalkyne, such as a cyclooctyne, eliminating the need for a cytotoxic copper catalyst. This makes it a valuable tool for bioconjugation. The terminal alkyne of this compound could potentially be used in such reactions with suitable strained partners.

In the context of alkyne cycloadditions, regioselectivity refers to the orientation of the reactants relative to each other, leading to different constitutional isomers. In CuAAC reactions, the use of a copper(I) catalyst ensures high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. This is a significant advantage over uncatalyzed thermal cycloadditions of alkynes and azides, which typically produce a mixture of 1,4- and 1,5-disubstituted isomers. The mechanism of the CuAAC reaction, involving the formation of a copper acetylide intermediate, directs the azide to attack at the C4 position of the resulting triazole ring.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond of the alkyne. While specific studies on the hydrofunctionalization of this compound are limited, the general reactivity of terminal alkynes suggests that it would be amenable to such transformations. These reactions can include hydrohalogenation (addition of H-Cl, H-Br, H-I), hydration (addition of H2O), and hydroamination (addition of an N-H bond), typically in the presence of a suitable catalyst. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) would be a key aspect to control in synthetic applications.

Transition-Metal-Catalyzed Alkyne Transformations (e.g., Gold-catalyzed cascade rearrangements)

The alkyne moiety of this compound is a potential substrate for a variety of transition-metal-catalyzed transformations beyond cycloadditions. Gold catalysts, in particular, are known to activate alkynes towards nucleophilic attack, initiating cascade reactions that can rapidly build molecular complexity. For a substrate like this compound, a gold-catalyzed reaction could potentially involve the intramolecular participation of the oxygen or nitrogen atoms of the oxazolidinone ring, leading to the formation of novel heterocyclic systems. However, specific examples of such cascade rearrangements with this particular substrate are not well-documented in the current literature.

Cross-Metathesis Reactions

No studies detailing the cross-metathesis reactions of the terminal alkyne in this compound were found. While ene-yne metathesis is a known transformation, its application to this specific substrate is not documented in the provided search results. organic-chemistry.orgnih.govyoutube.comnih.gov

Reactions Involving the Oxazolidinone Ring and N-Substituent

Ring-Opening Reactions for Chiral Amino Alcohol Synthesis

Ring-opening of the oxazolidinone ring is a common method for synthesizing chiral amino alcohols. nih.gov However, no literature was found that specifically describes the ring-opening of this compound to produce the corresponding chiral amino alcohol, (R)- or (S)-4-amino-1-butyn-3-ol.

Diels-Alder Reactions and Cycloadditions where Oxazolidinone Acts as a Dienophile

For an oxazolidinone to function as a dienophile in a Diels-Alder reaction, it is typically activated by an N-alkenoyl (e.g., N-acryloyl) substituent. nih.govrsc.orgyoutube.com The specified compound possesses an N-alkynyl substituent. The search did not yield any information on Diels-Alder or other cycloaddition reactions where this compound acts as a dienophile. nih.govresearchgate.net

Due to the lack of specific data for "this compound," the generation of an article with detailed research findings and data tables as per the instructions is not feasible.

Structural Elucidation and Advanced Characterization Techniques for N Alkynyl Oxazolidinones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For N-alkynyl oxazolidinones, ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D NMR experiments can reveal through-bond and through-space correlations, which are crucial for assigning stereochemistry. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (B6211253), distinct signals are expected for the protons on the oxazolidinone ring, the butynyl substituent, and the terminal alkyne. The coupling constants (J-values) between adjacent protons help to establish connectivity and dihedral angles, which can infer the relative stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are characteristic of the carbon's hybridization and electronic environment. Key signals include the carbonyl carbon of the oxazolidinone ring (typically δ 155-160 ppm), the sp-hybridized carbons of the alkyne group (typically δ 70-90 ppm), and the carbons of the oxazolidinone ring. bioorg.orgnih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for determining stereochemistry. wordpress.com NOESY detects through-space interactions between protons that are close to each other, allowing for the determination of the relative orientation of substituents on the chiral centers. wordpress.com For chiral oxazolidinones, this can confirm the cis or trans relationship of substituents. nih.gov Furthermore, the use of chiral derivatizing agents or chiral solvating agents in NMR can be employed to determine the absolute configuration and enantiomeric purity by inducing diastereomeric differences in the NMR spectra. purechemistry.orgdigitellinc.com

Table 5.1-1: Predicted ¹H NMR Data for this compound Note: These are predicted values based on typical shifts for N-substituted oxazolidinones and alkynyl groups. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 (CH₂) | 4.2 - 4.5 | m |

| H4 (CH₂) | 3.5 - 3.8 | m |

| CH (on butynyl) | 4.8 - 5.2 | q |

| CH₃ (on butynyl) | 1.5 - 1.7 | d |

Table 5.1-2: Predicted ¹³C NMR Data for this compound Note: These are predicted values based on typical shifts for N-substituted oxazolidinones and alkynyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | 156 - 159 |

| C5 | 65 - 68 |

| C4 | 44 - 47 |

| CH (on butynyl) | 50 - 55 |

| C≡CH | 80 - 85 |

| C≡C H | 70 - 75 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov

Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight measurement, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the identity of a newly synthesized compound. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ion, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For N-alkynyl oxazolidinones, common fragmentation pathways would likely include:

Cleavage of the N-C bond connecting the butynyl group to the oxazolidinone ring.

Fragmentation of the oxazolidinone ring itself, leading to characteristic losses of CO₂ or other small fragments.

Cleavage within the butynyl side chain.

Analyzing these fragments helps to piece together the structure of the parent molecule, corroborating the data obtained from NMR spectroscopy.

**Table 5.2-1: Predicted Mass Spectrometry Data for this compound (C₇H₉NO₂) **

| Ion | Exact Mass (m/z) | Description |

|---|---|---|

| [M]⁺ | 155.0633 | Molecular Ion |

| [M+H]⁺ | 156.0712 | Protonated Molecular Ion |

| [M+Na]⁺ | 178.0531 | Sodium Adduct |

| [C₄H₅]⁺ | 53.0391 | Fragment from cleavage of N-butynyl bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the presence of specific functional groups. nih.gov

For this compound, the IR spectrum would display several characteristic absorption bands that confirm its key structural features:

Alkyne Group: A sharp, weak to medium absorption band around 2100-2250 cm⁻¹ is characteristic of the C≡C triple bond stretch. pressbooks.pub The terminal alkyne (≡C-H) stretch gives rise to a sharp, strong band at approximately 3300 cm⁻¹. pressbooks.pub

Oxazolidinone Ring: The most prominent feature is the strong absorption band from the cyclic carbamate (B1207046) (amide) carbonyl (C=O) group, which typically appears in the range of 1750-1780 cm⁻¹. This is one of the strongest absorptions in the IR spectrum. nih.govucla.edu

The presence of these specific bands provides rapid and reliable evidence for the successful synthesis of the target structure.

Table 5.3-1: Characteristic Infrared (IR) Absorptions for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkane | C-H stretch | 2850-2960 | Medium |

| Alkyne | C≡C stretch | 2100-2250 | Weak to Medium, Sharp |

| Carbonyl (Oxazolidinone) | C=O stretch | 1750-1780 | Strong |

| Amine | C-N stretch | 1330-1340 | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govthieme-connect.de This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. purechemistry.org

For a chiral molecule like this compound, a successful single-crystal X-ray analysis provides unambiguous proof of:

Connectivity and Constitution: It confirms the exact bonding arrangement of the atoms.

Relative Configuration: It establishes the spatial relationship between all stereogenic centers within the molecule. nih.gov

Absolute Configuration: Through the use of anomalous dispersion, particularly if a heavier atom is present or with high-quality data, the true, non-superimposable mirror image form of the molecule can be determined. nih.govcapes.gov.br This is crucial for assigning the (R) or (S) configuration to the chiral center at the C2 position of the butynyl group.

Solid-State Conformation and Packing: The analysis reveals the preferred conformation of the molecule in the solid state, including the puckering of the oxazolidinone ring and the orientation of the N-alkynyl substituent. mdpi.com It also shows how the molecules pack together in the crystal, identifying any intermolecular interactions like hydrogen bonding. nih.gov

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiopurity Assessment

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. They are essential for assessing the enantiomeric purity and can also aid in assigning the absolute configuration.

Optical Rotation: A chiral compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, solvent, concentration). nih.gov For an enantiomerically pure sample of this compound, the measured optical rotation can be compared to a literature value or a known standard to confirm its identity and enantiomeric excess (ee). nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. purechemistry.org A CD spectrum provides information about the stereochemical features of the molecule, particularly around its chromophores (light-absorbing groups), such as the carbonyl group in the oxazolidinone ring. nih.gov The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum to that of a known compound or to a spectrum predicted by theoretical (quantum mechanical) calculations. purechemistry.orgnih.gov This method is complementary to X-ray crystallography and is especially useful when suitable crystals cannot be obtained.

Computational and Mechanistic Investigations of 3 but 3 Yn 2 Yl 1,3 Oxazolidin 2 One Reactions

Density Functional Theory (DFT) Studies for Ground State and Transition State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is routinely employed to optimize the geometries of ground states and to locate and characterize the transition state (TS) structures that connect reactants to products. acs.orgresearchgate.net For 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one (B6211253), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311G++(d,p), can provide a detailed picture of its three-dimensional structure. nih.govresearchgate.net

The ground state geometry optimization would confirm bond lengths, bond angles, and dihedral angles, revealing the most stable conformation of the molecule. The oxazolidinone ring is known to adopt various conformations, such as a shallow envelope or twisted forms, which can be precisely characterized using DFT. elsevierpure.commdpi.com For instance, X-ray crystallography studies of related oxazolidinones show the five-membered ring can have an envelope conformation with a carbon or oxygen atom as the flap. mdpi.com

Furthermore, DFT is crucial for mapping out reaction energy profiles. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction mechanism can be constructed. nih.gov For reactions such as cycloadditions involving the alkyne group or ring-opening of the oxazolidinone, DFT can identify the specific transition state structures. acs.orgcolab.ws This analysis reveals whether a reaction is concerted or stepwise and determines the activation energy, which is essential for predicting reaction rates and feasibility. acs.orgnih.gov Theoretical studies have shown that the energy barriers calculated via DFT can explain the stereochemical outcomes of reactions involving oxazolidinone rings. acs.org

| Parameter | Typical Value | Reference |

|---|---|---|

| C=O Bond Length | ~1.21 Å | nih.gov |

| N-C(O) Bond Length | ~1.38 Å | nih.gov |

| Ring O-C(O) Bond Length | ~1.35 Å | nih.gov |

| N-C5 Bond Length | ~1.47 Å | mdpi.com |

| O-C4 Bond Length | ~1.46 Å | mdpi.com |

| O-C(O)-N Angle | ~108° | mdpi.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net For this compound, the distribution and energies of these orbitals dictate its behavior as a nucleophile or an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govbiomedres.us A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and chemically reactive. biomedres.us In the title compound, the HOMO is likely to have significant contributions from the π-system of the alkyne and the lone pairs on the oxygen and nitrogen atoms of the oxazolidinone ring. The LUMO would likely be a π* orbital associated with the alkyne or the carbonyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.govmdpi.com These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." biomedres.us

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. "Soft" molecules are more reactive. biomedres.us

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.

These descriptors, calculated using DFT, provide a quantitative framework for predicting the reactivity of this compound in various chemical transformations. nih.govresearchgate.net

| Parameter | Formula | Hypothetical Value | Reference |

|---|---|---|---|

| HOMO Energy (EH) | - | -7.0 eV | nih.govbiomedres.us |

| LUMO Energy (EL) | - | -1.5 eV | nih.govbiomedres.us |

| Energy Gap (ΔE) | EL - EH | 5.5 eV | nih.govbiomedres.us |

| Chemical Hardness (η) | (EL - EH) / 2 | 2.75 eV | biomedres.usmdpi.com |

| Chemical Softness (S) | 1 / (2η) | 0.18 eV-1 | biomedres.usmdpi.com |

| Electronegativity (χ) | -(EH + EL) / 2 | 4.25 eV | nih.govmdpi.com |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.28 eV | nih.govmdpi.com |

Mechanistic Pathways of Key Transformations (e.g., Cycloadditions, Ring-Opening, Hydroaminations)

The dual functionality of this compound allows it to participate in a variety of chemical transformations, the mechanisms of which can be elucidated through computational studies.

Cycloaddition Reactions: The butynyl group serves as an excellent dipolarophile or dienophile in cycloaddition reactions. youtube.comyoutube.com A common example is the [3+2] cycloaddition with a 1,3-dipole (e.g., an azide (B81097) or nitrile oxide) to form five-membered heterocyclic rings like triazoles or isoxazoles. nih.gov DFT calculations can model the transition state of this concerted reaction, explaining the regioselectivity and stereoselectivity of the addition across the alkyne. colab.ws The oxazolidinone auxiliary can influence the facial selectivity of the approach of the 1,3-dipole.

Ring-Opening Reactions: The oxazolidinone ring can be opened by nucleophiles, a reaction often facilitated by Lewis or Brønsted acids. acs.orgorganic-chemistry.org The mechanism typically involves activation of the carbonyl group by protonation or coordination to a Lewis acid, making the ring carbons (especially C2 and C5) more electrophilic. A nucleophile then attacks one of these carbons, leading to ring cleavage. acs.orgrsc.org For example, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols proceeds via an SN2-like mechanism with inversion of configuration. acs.org This provides a stereocontrolled route to functionalized amino ethers. A similar decarboxylative ring-opening can be achieved with chalcogenolate anions to produce β-chalcogen amines. rsc.org

Hydroaminations: Intramolecular hydroamination is a powerful, atom-economical method for constructing nitrogen-containing heterocycles. libretexts.orgnih.gov While the title compound is already cyclized, related propargylic amines and carbamates undergo metal-catalyzed intramolecular hydroamination to form oxazolidinones. organic-chemistry.orgresearchgate.net The mechanism often involves the insertion of the alkene or alkyne into a metal-amide bond or the nucleophilic attack of the amine onto a metal-activated unsaturated bond. libretexts.orgnih.gov Rhodium, palladium, and lanthanide complexes are effective catalysts for such transformations. organic-chemistry.orgnih.gov

Conformational Analysis and Stereoselectivity Models

The stereochemical outcome of reactions involving this compound is intrinsically linked to its conformational preferences. The molecule possesses multiple rotatable bonds, and its three-dimensional shape dictates the accessibility of its reactive sites.

Conformational analysis focuses on the rotational barriers around the N-C(butynyl) and C-C bonds of the side chain. The relative orientation of the bulky butynyl group and the oxazolidinone ring can be analyzed to predict the most stable conformers. The oxazolidinone ring itself is not planar and can adopt different conformations, which has been confirmed by X-ray crystallography and computational studies. elsevierpure.commdpi.com These studies reveal that the five-membered ring can exist in envelope or twisted forms, which influences the orientation of the N-substituent. elsevierpure.commdpi.com

Stereoselectivity models are often based on these conformational insights. For example, in an addition reaction to the alkyne, the chiral center at C2 of the butynyl group and the rigid conformation of the oxazolidinone ring can create a sterically hindered environment. This directs an incoming reagent to attack preferentially from the less hindered face of the alkyne, leading to a diastereoselective transformation. Computational models of the reaction transition states can rationalize these preferences. acs.org In Lewis acid-catalyzed reactions, such as Diels-Alder cycloadditions where an oxazolidinone serves as a chiral auxiliary, a bidentate chelated model involving the Lewis acid and the carbonyl oxygens is often invoked to explain the high degree of stereocontrol. nih.gov Such models are critical for the rational design of asymmetric syntheses. nih.govmdpi.com

Applications in Complex Molecular Architecture Synthesis

Building Block for Chiral Natural Products and Analogs

There is currently no available scientific literature demonstrating the use of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (B6211253) as a building block in the synthesis of chiral natural products or their analogs.

Synthesis of Diverse Chiral Scaffolds

No research has been found that describes the application of this compound in the synthesis of diverse chiral scaffolds.

Integration into Multi-Step Synthetic Sequences

The integration of this compound into multi-step synthetic sequences has not been reported in the scientific literature.

Conclusion and Future Research Directions

Summary of Key Research Findings

While direct research on 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (B6211253) is not extensively documented, a synthesis of key findings on the broader class of N-alkynyl oxazolidinones and related chiral propargylamines provides significant insights.

Synthesis: The preparation of N-alkynyl oxazolidinones, also known as ynamides, has become more practical through copper- and iron-catalyzed N-alkynylation of the parent oxazolidinone with haloalkynes. nih.govnih.gov These methods have largely replaced older, harsher techniques like dehydrohalogenation, allowing for greater functional group tolerance. nih.gov

Reactivity: Ynamides are exceptionally versatile building blocks due to the polarization of the alkyne by the adjacent nitrogen atom. nih.govbrad.ac.uk This activation facilitates a wide range of reactions, including cycloadditions, rearrangements, cycloisomerizations, and nucleophilic additions. nih.govrsc.orgrsc.org

Stereocontrol: The synthesis of chiral propargylamines and their derivatives, which are structurally related to the target compound, is a significant area of research. nsf.govnih.govacs.org Asymmetric methods often employ tandem catalysis, such as Iridium-catalyzed hydrosilylation followed by an enantioselective copper-catalyzed alkynylation of amides, to create α-stereogenic propargylic amines. nsf.govchemrxiv.org

Applications: Chiral propargylamines are highly valued intermediates for synthesizing biologically active compounds and complex nitrogen-containing molecules. nih.govresearchgate.netrsc.org The oxazolidinone ring itself is a critical component in several antibiotics, making its derivatives, including N-alkynyl variants, attractive targets for medicinal chemistry. nih.govnih.govrsc.org

Emerging Trends in N-Alkynyl Oxazolidinone Chemistry

The chemistry of ynamides, including N-alkynyl oxazolidinones, is rapidly evolving. Several key trends are shaping the future of this field.

Gold Catalysis: Cationic gold(I) complexes have emerged as exceptionally powerful catalysts for activating the ynamide triple bond towards nucleophilic attack. acs.orgorganic-chemistry.orgnih.gov This has led to the development of mild and highly efficient cyclization reactions to form functionalized oxazolidinones and other heterocycles. acs.orgnih.govnih.govarkat-usa.org Gold-catalyzed tandem reactions, involving the formation of α-imino gold carbenes, have enabled the divergent synthesis of various nitrogen heterocycles. acs.org

Cycloaddition Reactions: Ynamides are excellent partners in a variety of cycloaddition reactions, including [2+2], [3+2], and [4+2] pathways, providing rapid access to complex cyclic and heterocyclic structures. nih.govnih.govrsc.orgrsc.org Recent work has even demonstrated that ynamides can function as three-atom components in (3+2) cycloadditions with alkynes to form polysubstituted pyrroles. acs.org

Metal-Free Transformations: While transition metals dominate ynamide chemistry, there is a growing interest in metal-free reaction conditions. Brønsted acid-mediated reactions have shown significant promise, enabling cycloadditions, cyclizations, and hydro-heteroatom additions under milder conditions. rsc.org

New Roles as Reagents: Beyond being building blocks, ynamides are being explored as coupling reagents to facilitate other transformations, such as amide and ester bond formation, by taking advantage of the regioselective addition of carboxylic acids. researchgate.net

Potential Avenues for Future Methodological Development

Despite significant progress, several areas offer fertile ground for new methodological development.

Direct C-H Alkynylation: Developing methods for the direct, stereoselective C-H alkynylation of the oxazolidinone ring or its substituents would provide a more atom-economical route to functionalized derivatives.

Enantioselective Catalysis: While progress has been made, the development of general and highly enantioselective catalytic methods for synthesizing chiral N-alkynyl oxazolidinones with stereocenters on the alkyne chain, such as in this compound, remains a key objective. This includes expanding the scope of asymmetric hydroalkynylation and related addition reactions. nih.gov

Photoredox and Electrochemical Synthesis: Harnessing photoredox and electrochemical methods could unlock new reaction pathways for ynamides that are complementary to existing thermal and metal-catalyzed processes. These techniques offer the potential for novel radical-based transformations under exceptionally mild conditions.

Polymerization and Materials Science: The unique electronic properties of ynamides could be exploited in the synthesis of novel polymers and functional materials. Research into the controlled polymerization of N-alkynyl oxazolidinone monomers could lead to materials with interesting electronic or biomedical properties.

Challenges and Opportunities in Stereoselective Synthesis and Applications

The synthesis and application of specific chiral molecules like this compound present distinct challenges and significant opportunities.

Challenge: Stereoselective Synthesis: The primary challenge lies in the stereoselective construction of the chiral center on the butynyl side chain. Asymmetric synthesis of α-stereogenic tertiary propargylic amines and amides is notoriously difficult. nsf.govresearchgate.net Achieving high levels of enantiocontrol in the addition of the oxazolidinone nitrogen to a chiral butynyl electrophile, or in the asymmetric alkynylation of a precursor, requires overcoming significant steric and electronic hurdles. nsf.govchemrxiv.org

Opportunity: Chiral Building Blocks: Overcoming these synthetic challenges would provide access to a valuable chiral building block. The compound possesses three key functional handles for further elaboration: the oxazolidinone ring, the terminal alkyne, and the chiral propargylic center. This triple functionality makes it a highly attractive synthon for constructing complex, stereochemically rich target molecules, including natural products and novel pharmaceutical candidates. acs.orgresearchgate.net

Challenge: Understanding Structure-Activity Relationships: For applications in medicinal chemistry, a significant challenge is understanding how the stereochemistry and substitution pattern of the N-alkynyl side chain influence biological activity. This requires the synthesis of a library of related compounds and extensive biological screening. nih.gov

Opportunity: New Antibacterial Agents: The oxazolidinone scaffold is a validated antibacterial pharmacophore. nih.govrsc.orgnumberanalytics.com Linezolid and Tedizolid are clinically important antibiotics, but the rise of resistant bacterial strains necessitates the development of new analogues. nih.govnumberanalytics.comacs.org Introducing the unique stereochemical and electronic features of the 3-(but-3-yn-2-yl) group could lead to derivatives with novel mechanisms of action, improved potency, or activity against resistant pathogens. The terminal alkyne also provides a convenient handle for "click" chemistry, allowing for the straightforward generation of diverse triazole-containing derivatives.

The following table summarizes catalyst systems used in the synthesis of related chiral propargylamines and N-alkynyl amides, highlighting potential starting points for the stereoselective synthesis of the title compound.

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference(s) |

| Ir-complex / CuI/PyBox | Tandem Reductive Alkynylation | Tertiary Amide + Alkyne | Access to α-stereogenic tertiary propargylic amines | nsf.govchemrxiv.org |

| Ir-complex / Phosphoramidite | Hydroalkynylation | Enamide + Alkyne | Synthesis of propargyl amides with vicinal stereocenters | nih.gov |

| Au(I) complex | Intramolecular Cyclization | N-Boc-alkynylamines | Mild synthesis of alkylidene oxazolidinones | acs.orgorganic-chemistry.orgnih.gov |

| Copper(I) salts | N-Alkynylation | Oxazolidinone + Haloalkyne | Standard method for ynamide synthesis | nih.govnih.gov |

| Zn(OTf)₂ / (-)-N-methylephedrine | Aldehyde-Alkyne-Amine (A³) Coupling | Aldehyde + Terminal Ynamide + Amine | Catalytic enantioselective addition to aldehydes | brad.ac.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.